molecular formula C12H20F2N2O B7974421 1-(4,4-Difluorocyclohexanecarbonyl)piperidin-4-amine

1-(4,4-Difluorocyclohexanecarbonyl)piperidin-4-amine

Cat. No.: B7974421
M. Wt: 246.30 g/mol
InChI Key: VNIKMDPPOOVVSU-UHFFFAOYSA-N
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Description

1-(4,4-Difluorocyclohexanecarbonyl)piperidin-4-amine is a synthetic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-(4,4-Difluorocyclohexanecarbonyl)piperidin-4-amine typically involves the reaction of 4,4-difluorocyclohexanecarbonyl chloride with piperidin-4-amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods may include continuous flow reactions and the use of automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(4,4-Difluorocyclohexanecarbonyl)piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from these reactions are typically ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with various nucleophiles such as halides or alkoxides. Common reagents for these reactions include sodium iodide or potassium tert-butoxide.

Scientific Research Applications

1-(4,4-Difluorocyclohexanecarbonyl)piperidin-4-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors. It is often used in structure-activity relationship (SAR) studies to understand the impact of fluorine substitution on biological activity.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Piperidine derivatives have shown promise in treating conditions such as pain, inflammation, and neurological disorders.

    Industry: The compound is used in the development of new materials and as a building block for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4,4-Difluorocyclohexanecarbonyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity to these targets, leading to increased potency and selectivity. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

1-(4,4-Difluorocyclohexanecarbonyl)piperidin-4-amine can be compared with other piperidine derivatives, such as:

    1-Benzylpyrrolidine-3-amine: Known for its antiaggregatory and antioxidant effects.

    4-(Piperidin-1-yl)pyridine: Exhibits strong factor IIa inhibition and anticoagulant effects.

    Piperidin-4-ol derivatives: Evaluated for potential treatment of HIV.

The uniqueness of this compound lies in its difluorocyclohexane moiety, which imparts distinct chemical and biological properties compared to other piperidine derivatives.

Properties

IUPAC Name

(4-aminopiperidin-1-yl)-(4,4-difluorocyclohexyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20F2N2O/c13-12(14)5-1-9(2-6-12)11(17)16-7-3-10(15)4-8-16/h9-10H,1-8,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNIKMDPPOOVVSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)N2CCC(CC2)N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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